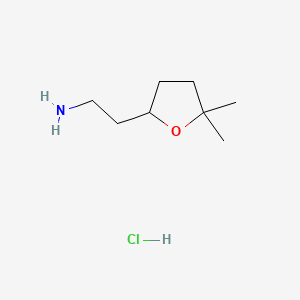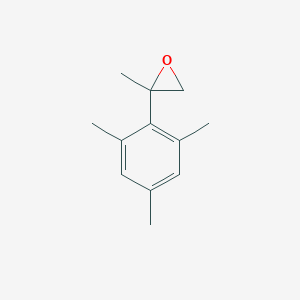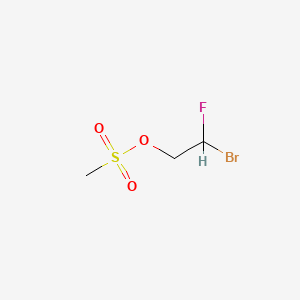![molecular formula C11H13NOS B13609240 1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring attached to a 2-methylpropan-2-ol group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Métodos De Preparación
The synthesis of 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions vary based on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-ol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-ol can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Nitrobenzothiazole: Studied for its potential as an anticancer agent.
Compared to these compounds, 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-ol is unique due to its specific structural features and the presence of the 2-methylpropan-2-ol group, which may contribute to its distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C11H13NOS |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H13NOS/c1-11(2,13)7-10-12-8-5-3-4-6-9(8)14-10/h3-6,13H,7H2,1-2H3 |
Clave InChI |
TVYOGDYEUNEHJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=NC2=CC=CC=C2S1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


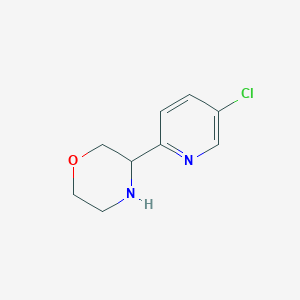
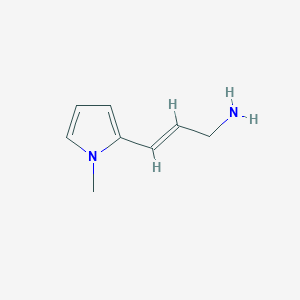
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
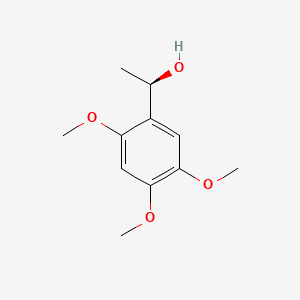
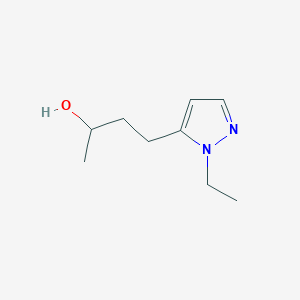
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)
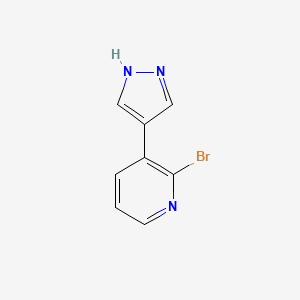
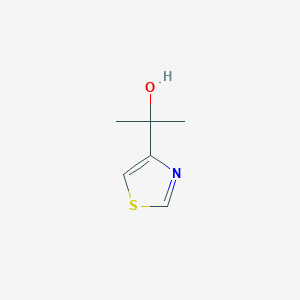
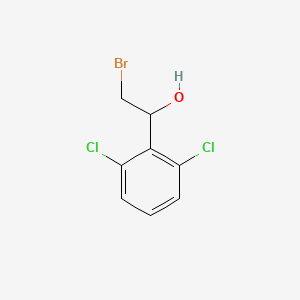
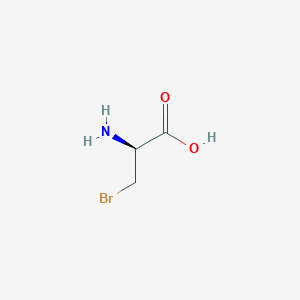
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
